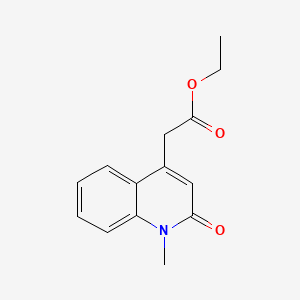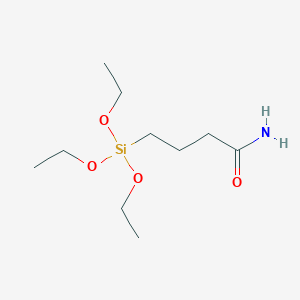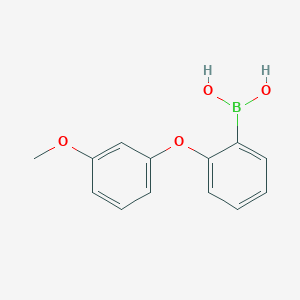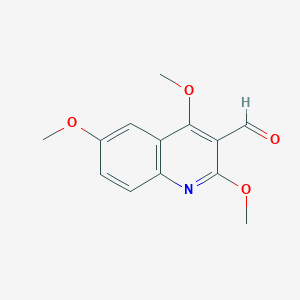![molecular formula C7H4Cl2N2O2S B11865940 2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride](/img/structure/B11865940.png)
2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2N2O2S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical reactions and applications, particularly in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride typically involves the chlorination of 1H-benzo[d]imidazole-6-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the benzimidazole ring. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce more complex benzimidazole-based compounds.
科学的研究の応用
2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biochemical probes and inhibitors for studying enzyme functions and signaling pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-cancer and anti-inflammatory agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride involves its reactivity towards nucleophiles. The chlorine atom on the benzimidazole ring is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or chemical modification.
類似化合物との比較
Similar Compounds
2-Chloro-6-fluoro-1H-benzo[d]imidazole: This compound has a similar structure but with a fluorine atom instead of a sulfonyl chloride group.
2-Chloro-1H-imidazole: A simpler compound with a similar core structure but lacking the benzimidazole ring and sulfonyl chloride group.
Uniqueness
2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride is unique due to the presence of both the chlorine atom and the sulfonyl chloride group on the benzimidazole ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
特性
分子式 |
C7H4Cl2N2O2S |
|---|---|
分子量 |
251.09 g/mol |
IUPAC名 |
2-chloro-3H-benzimidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-7-10-5-2-1-4(14(9,12)13)3-6(5)11-7/h1-3H,(H,10,11) |
InChIキー |
WODMMLHYNJMLBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate](/img/structure/B11865869.png)



![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)



![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11865924.png)


